molecular formula C33H40O20 B12432865 Camelliaside A

Camelliaside A

Cat. No.: B12432865
M. Wt: 756.7 g/mol
InChI Key: VNLOLXSJMINBIS-XWAGUSETSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Camelliaside A undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Camelliaside A is similar to other flavonoid glycosides such as Camelliaside B, kaempferol, and quercetin. it is unique due to its specific radical scavenging and enzyme inhibitory activities .

Biological Activity

Camelliaside A is a flavonoid compound derived from the seeds of Camellia oleifera, a plant known for its diverse biological activities. Recent studies have focused on its antioxidative, antimicrobial, anti-inflammatory, and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

1. Chemical Structure and Properties

This compound is classified as a flavonoid, which is a group of plant metabolites known for their beneficial health effects. The molecular formula for this compound is C21H20O10C_{21}H_{20}O_{10}, and its structure includes multiple hydroxyl groups that contribute to its biological activities.

2. Antioxidative Activity

Antioxidative Properties:
Research indicates that this compound exhibits significant antioxidative activity, comparable to well-known antioxidants like ascorbic acid. The antioxidative effect is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

Table 1: Antioxidative Activity of this compound Compared to Ascorbic Acid

CompoundIC50 (µg/mL)Source
This compound15.2Camellia oleifera
Ascorbic Acid12.5Standard Reference

3. Antimicrobial Activity

Antimicrobial Effects:
this compound has demonstrated antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Comparison
Staphylococcus aureus250Moderate Activity
Escherichia coli500Weak Activity
Pseudomonas aeruginosa125Comparable to Tetracycline

4. Anti-Inflammatory Activity

Studies have shown that this compound possesses anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation. The mechanism involves the inhibition of pro-inflammatory cytokines.

Case Study: Inhibition of Cytokines
In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in the levels of TNF-α and IL-6 in macrophage cultures.

5. Anticancer Activity

Antitumor Effects:
Recent investigations into the anticancer potential of this compound have revealed its ability to induce apoptosis in various cancer cell lines, including breast and liver cancer cells.

Table 3: Antitumor Activity of this compound

Cancer Cell LineIC50 (µg/mL)Mechanism
MCF-7 (Breast Cancer)30Apoptosis Induction
HepG2 (Liver Cancer)25Cell Cycle Arrest

6. Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that it may interact with key enzymes involved in inflammation and cancer progression.

Key Findings:

  • Strong binding affinity was observed with COX-2, an enzyme associated with inflammation.
  • Potential interaction with proteins involved in apoptotic pathways was also noted.

Properties

Molecular Formula

C33H40O20

Molecular Weight

756.7 g/mol

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(48-10)47-9-17-21(40)25(44)30(53-32-27(46)24(43)20(39)16(8-34)50-32)33(51-17)52-29-22(41)18-14(37)6-13(36)7-15(18)49-28(29)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20-,21+,23+,24-,25-,26+,27+,30+,31+,32-,33-/m0/s1

InChI Key

VNLOLXSJMINBIS-XWAGUSETSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O

Origin of Product

United States

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